3-Hydroxy-2,4-dimethoxybenzaldehyde
Overview
Description
3-Hydroxy-2,4-dimethoxybenzaldehyde is a chemical compound with the molecular formula C9H10O4 . It is a derivative of benzaldehyde, which is a tri-substituted benzaldehyde .
Synthesis Analysis
The synthesis of 3-Hydroxy-2,4-dimethoxybenzaldehyde can be achieved through various methods. One such method involves the preparation from sesamol . Another method involves the condensation reaction with furan-2-carboxylic acid hydrazide and thiophene-2-carboxylic acid hydrazide . More detailed synthesis methods can be found in the relevant literature .Molecular Structure Analysis
The molecular structure of 3-Hydroxy-2,4-dimethoxybenzaldehyde consists of a benzene ring substituted with two methoxy groups, one hydroxy group, and one aldehyde group . The exact 3D structure can be viewed using specific software .Chemical Reactions Analysis
3-Hydroxy-2,4-dimethoxybenzaldehyde can undergo various chemical reactions. For instance, it can form Schiff-bases when condensed with furan-2-carboxylic acid hydrazide and thiophene-2-carboxylic acid hydrazide . More information about its chemical reactions can be found in the relevant literature .Physical And Chemical Properties Analysis
3-Hydroxy-2,4-dimethoxybenzaldehyde has a molecular weight of 182.17 . More detailed physical and chemical properties can be found in the relevant resources .Scientific Research Applications
Spin-Spin Coupling and Rigid Character Analysis
3-Hydroxy-2,4-dimethoxybenzaldehyde has been analyzed for its involvement in long-range spin-spin couplings in disubstituted benzaldehydes. Research by Kowalewski and Kowalewski (1965) on similar dimethoxybenzaldehydes revealed the existence of long-range couplings between the aldehyde proton and a ring proton, indicating a rigid character of the bond between the aldehyde and ring carbons (Kowalewski & Kowalewski, 1965).
Synthesis and Biological Activities
This compound has been used as a starting material in the synthesis of various biologically active molecules. For example, Nimgirawath et al. (2009) utilized 4-hydroxy-2,3-dimethoxybenzaldehyde, a similar compound, in the synthesis of molecules like isopiline and preocoteine, with investigations into their antimicrobial activities and inhibition of nitric oxide and prostaglandin production (Nimgirawath et al., 2009).
Metal Complex Synthesis and Optical Studies
Research by Mekkey et al. (2020) focused on synthesizing and studying the optical properties of metal complexes involving 3,4-dimethoxybenzaldehyde, a related compound. They explored the geometric structures of these complexes and their optical absorption spectra, providing insights into their electronic properties (Mekkey et al., 2020).
Crystal Structures and Hirshfeld Surface Analysis
The crystal structures and Hirshfeld surfaces of methoxybenzaldehyde oxime derivatives, including dimethoxybenzaldehyde oximes, have been studied by Gomes et al. (2018). This research helps understand the molecular conformations and hydrogen-bonding patterns in these compounds (Gomes et al., 2018).
Photophysical Properties and Charge Transfer Studies
Studies on the photophysical properties of hydroxydimethoxybenzaldehydes, such as those by Stalin and Rajendiran (2005), have revealed the effects of solvent, pH, and cyclodextrins on these properties. Their work contributes to understanding intramolecular charge transfers and hydrogen bonding effects in these molecules (Stalin & Rajendiran, 2005).
Safety And Hazards
3-Hydroxy-2,4-dimethoxybenzaldehyde is considered hazardous. It is harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . Proper personal protective equipment should be worn when handling this compound, and it should be used only in well-ventilated areas .
Future Directions
properties
IUPAC Name |
3-hydroxy-2,4-dimethoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-12-7-4-3-6(5-10)9(13-2)8(7)11/h3-5,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COBXDAOIDYGHGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70185999 | |
Record name | 3-Hydroxy-2,4-dimethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70185999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-2,4-dimethoxybenzaldehyde | |
CAS RN |
32246-34-7 | |
Record name | 3-Hydroxy-2,4-dimethoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32246-34-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxy-2,4-dimethoxybenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032246347 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxy-2,4-dimethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70185999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxy-2,4-dimethoxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.321 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-HYDROXY-2,4-DIMETHOXYBENZALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJ879PD2FK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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